![molecular formula C36H56S2Sn2 B13138099 (5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a benzothiolo structure, which is a fused ring system containing sulfur atoms, and is further modified with octyl and trimethylstannyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane typically involves multiple steps, starting with the preparation of the benzothiolo core This core can be synthesized through a series of cyclization reactions involving sulfur-containing precursors
The trimethylstannyl groups are introduced via stannylation reactions, which involve the reaction of the benzothiolo core with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiolo core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms or the tin atoms.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the trimethylstannyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can be used as a precursor for the synthesis of more complex organotin compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology and Medicine
In biology and medicine, organotin compounds have been studied for their potential use as antifungal and anticancer agents. The presence of tin atoms can enhance the biological activity of these compounds, making them promising candidates for drug development.
Industry
In industry, this compound could be used in the production of specialized polymers or as a catalyst in various chemical reactions. Its unique structure and reactivity make it a versatile compound for a range of industrial applications.
Mecanismo De Acción
The mechanism of action of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane involves its interaction with molecular targets through its organotin moieties. These moieties can bind to biological macromolecules, such as proteins or DNA, disrupting their normal function. The benzothiolo core can also interact with cellular components, potentially leading to oxidative stress or other cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane : This compound is unique due to its specific combination of benzothiolo core and organotin groups.
- Other Organotin Compounds : Compounds such as tributyltin chloride or triphenyltin hydroxide share the presence of tin atoms but differ in their organic substituents and overall structure.
Uniqueness
The uniqueness of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane lies in its specific combination of structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C36H56S2Sn2 |
|---|---|
Peso molecular |
790.4 g/mol |
Nombre IUPAC |
(5,10-dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane |
InChI |
InChI=1S/C30H38S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-23-21-27-28(29-25(23)17-19-31-29)22-24(26-18-20-32-30(26)27)16-14-12-10-8-6-4-2;;;;;;;;/h17-18,21-22H,3-16H2,1-2H3;6*1H3;; |
Clave InChI |
NPACXEOWVMRJTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCCCC)C4=C1C=C(S4)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


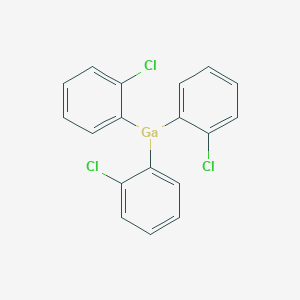
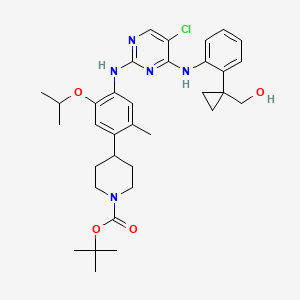
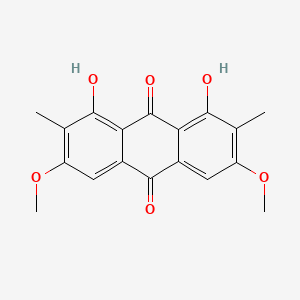

![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
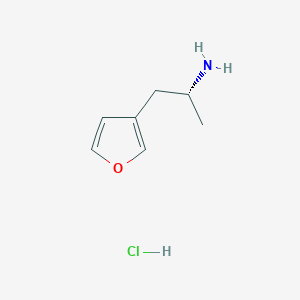
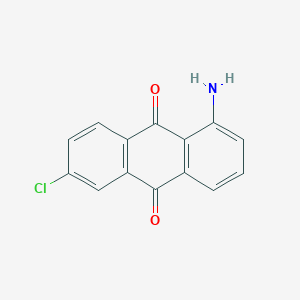
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)

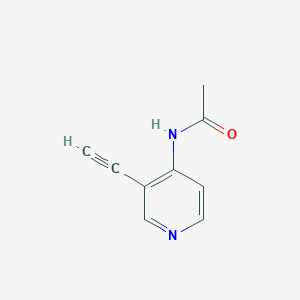

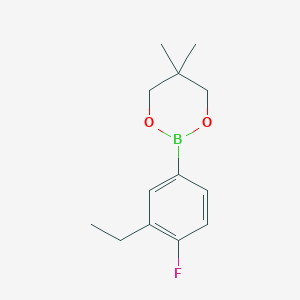
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
